1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a quinoline core substituted with a pentyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a hydrazine derivative, followed by the formation of the triazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The quinoline core can interact with DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.
Quinoline derivatives: These compounds share the quinoline core and are used in various medicinal applications.
Uniqueness
1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a pentyl group, triazole ring, and quinoline core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
63074-62-4 |
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Molecular Formula |
C16H22N6 |
Molecular Weight |
298.39 g/mol |
IUPAC Name |
(1-pentyl-3,4-dihydro-2H-quinolin-6-yl)-(1H-1,2,4-triazol-5-yl)diazene |
InChI |
InChI=1S/C16H22N6/c1-2-3-4-9-22-10-5-6-13-11-14(7-8-15(13)22)19-21-16-17-12-18-20-16/h7-8,11-12H,2-6,9-10H2,1H3,(H,17,18,20) |
InChI Key |
DEXNSEVQHKFKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCCC2=C1C=CC(=C2)N=NC3=NC=NN3 |
Origin of Product |
United States |
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